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molecular formula C8H11N3O2 B8702726 1-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidin-4-one

1-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidin-4-one

Cat. No. B8702726
M. Wt: 181.19 g/mol
InChI Key: UACURMRAVGLWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486967B2

Procedure details

4-Hydroxy-1-(5-methyl-[1,3,4]oxadiazol-2-yl)-1,2,5,6-tetrahydro-pyridine-3-carboxylic acid allyl ester potassium salt (163 mg, 0.54 mmol) was dissolved in little 25% aqueous HCl solution and the solvent was removed under reduced pressure. The residue was evaporated twice with toluene/tetrahydrofurane. The residue was suspended in tetrahydrofurane (0.26 mL). To a solution of triethyl amine (263 L, 1.88 mmol) and formic acid (42 L, 1.08 mmol) in tetrahydrofurane (0.51 mL) was added under nitrogen and stirring a solution of palladium (II) acetate (3.0 mg, 0.013 mmol) and triphenylphosphine (7.3 mg, 0.027 mmol) in tetrahydrofurane (0.77 mL). After stirring for 5 minutes at room temperature the prepared catalyst solution was added to the suspension. The reaction was stirred at room temperature for 1 hour, poured onto water and extracted twice with ethyl acetate. The combined organic layers were washed with saturated aqueous NaCl solution, dried over sodium sulfate, filtered and the solvent was evaporated under reduced pressure. The title compound was obtained as a yellow viscous oil (54 mg, 55%).
Name
4-Hydroxy-1-(5-methyl-[1,3,4]oxadiazol-2-yl)-1,2,5,6-tetrahydro-pyridine-3-carboxylic acid allyl ester potassium salt
Quantity
163 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
263 L
Type
reactant
Reaction Step Two
Quantity
42 L
Type
reactant
Reaction Step Two
Quantity
0.51 mL
Type
solvent
Reaction Step Two
Quantity
7.3 mg
Type
reactant
Reaction Step Three
Quantity
0.77 mL
Type
solvent
Reaction Step Three
Quantity
3 mg
Type
catalyst
Reaction Step Three
Name
Yield
55%

Identifiers

REACTION_CXSMILES
[K].C(OC([C:8]1[CH2:9][N:10]([C:15]2[O:16][C:17]([CH3:20])=[N:18][N:19]=2)[CH2:11][CH2:12][C:13]=1[OH:14])=O)C=C.C(N(CC)CC)C.C(O)=O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>Cl.O1CCCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:20][C:17]1[O:16][C:15]([N:10]2[CH2:9][CH2:8][C:13](=[O:14])[CH2:12][CH2:11]2)=[N:19][N:18]=1 |f:0.1,7.8.9,^1:0|

Inputs

Step One
Name
4-Hydroxy-1-(5-methyl-[1,3,4]oxadiazol-2-yl)-1,2,5,6-tetrahydro-pyridine-3-carboxylic acid allyl ester potassium salt
Quantity
163 mg
Type
reactant
Smiles
[K].C(C=C)OC(=O)C=1CN(CCC1O)C=1OC(=NN1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
263 L
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
42 L
Type
reactant
Smiles
C(=O)O
Name
Quantity
0.51 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
7.3 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.77 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
3 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 5 minutes at room temperature the prepared catalyst solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was evaporated twice with toluene/tetrahydrofurane
ADDITION
Type
ADDITION
Details
was added to the suspension
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC1=NN=C(O1)N1CCC(CC1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 54 mg
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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